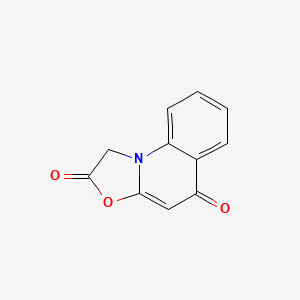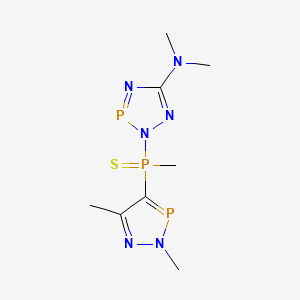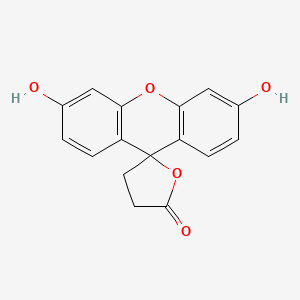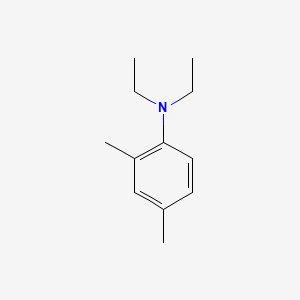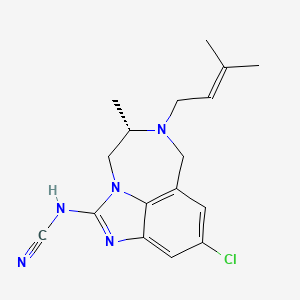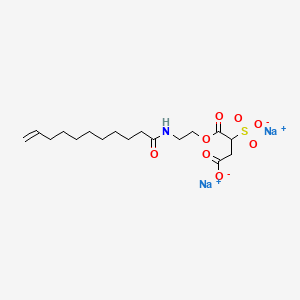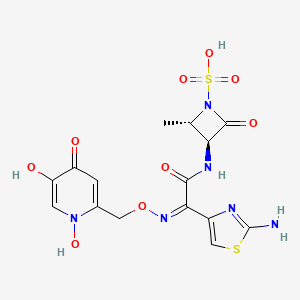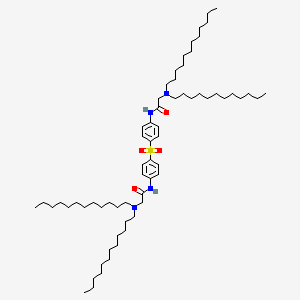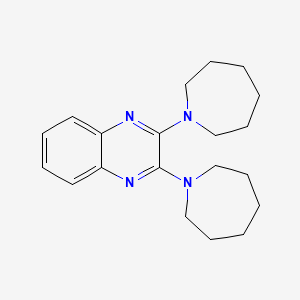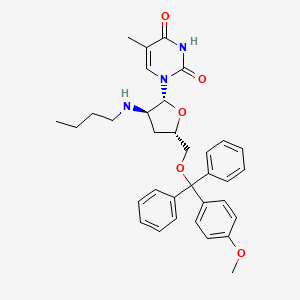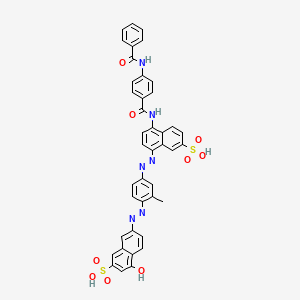
7-((E)-(4-((E)-(4-((4-(Benzoylamino)benzoyl)amino)-7-sulfo-1-naphthyl)diazenyl)-2-methylphenyl)diazenyl)-4-hydroxynaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 58783 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a class of molecules known for their ability to interact with specific biological targets, making it valuable in research and potential therapeutic applications.
Métodos De Preparación
The synthesis of NSC 58783 involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of NSC 58783. Industrial production methods may involve scaling up these laboratory procedures, optimizing them for larger quantities while maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
NSC 58783 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 58783.
Aplicaciones Científicas De Investigación
NSC 58783 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic procedures. In biology, it is studied for its interactions with cellular components and its potential effects on cellular processes. In medicine, NSC 58783 is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. Additionally, in industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of NSC 58783 involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific context in which NSC 58783 is used, but they often include key enzymes or receptors that play crucial roles in cellular processes.
Comparación Con Compuestos Similares
NSC 58783 can be compared to other similar compounds in terms of its chemical structure and biological activity. Similar compounds may include those with related functional groups or those that interact with the same molecular targets. The uniqueness of NSC 58783 lies in its specific interactions and the resulting biological effects, which may differ from those of other compounds in its class. Some similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) .
Propiedades
Número CAS |
7401-38-9 |
|---|---|
Fórmula molecular |
C41H30N6O9S2 |
Peso molecular |
814.8 g/mol |
Nombre IUPAC |
7-[[4-[[4-[(4-benzamidobenzoyl)amino]-7-sulfonaphthalen-1-yl]diazenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C41H30N6O9S2/c1-24-19-29(12-16-36(24)46-45-30-11-14-33-27(20-30)21-32(23-39(33)48)58(54,55)56)44-47-38-18-17-37(34-15-13-31(22-35(34)38)57(51,52)53)43-41(50)26-7-9-28(10-8-26)42-40(49)25-5-3-2-4-6-25/h2-23,48H,1H3,(H,42,49)(H,43,50)(H,51,52,53)(H,54,55,56) |
Clave InChI |
GVSVWYKBBAIBAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C3C=C(C=CC3=C(C=C2)NC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5)S(=O)(=O)O)N=NC6=CC7=CC(=CC(=C7C=C6)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


